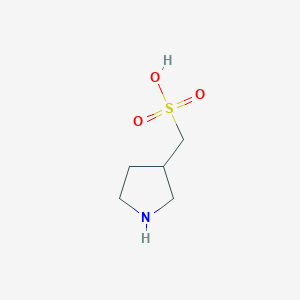

PYRROLIDIN-3-YLMETHANESULFONIC ACID

Description

Pyrrolidin-3-ylmethanesulfonic acid is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted at the 3-position with a methanesulfonic acid group. Its molecular formula is C₆H₁₁NO₃S, with a molecular weight of 177.22 g/mol. The sulfonic acid moiety confers strong acidity (pKa ≈ 1-2), enhancing water solubility and making it valuable in biochemical and pharmaceutical applications, such as buffer formulations or as a building block in drug design . The pyrrolidine ring provides conformational rigidity, which can influence binding interactions in biological systems.

Properties

IUPAC Name |

pyrrolidin-3-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)4-5-1-2-6-3-5/h5-6H,1-4H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYIXNFGKAGJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510827 | |

| Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85310-67-4 | |

| Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipolar Cycloaddition: A classical method for preparing five-membered heterocycles like pyrrolidine involves the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin).

Functionalization of Preformed Pyrrolidine Rings: Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives.

Industrial Production Methods: : Industrial production methods for pyrrolidin-3-ylmethanesulfonic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Acid-Base Reactions: Pyrrolidin-3-ylmethanesulfonic acid can participate in acid-base reactions due to the presence of the sulfonic acid group.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Nucleophiles: For substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Chemical Properties and Structure

PMSA is characterized by the chemical formula CHNOS, featuring a pyrrolidine ring substituted with a methanesulfonic acid group. Its structural properties allow it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and drug development .

Biological Applications

2.1 Antimicrobial Activity

PMSA has shown potential as an antibacterial agent. Research indicates that pyrrolidine derivatives can inhibit specific bacterial targets, such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, compounds derived from pyrrolidine scaffolds have been identified as inhibitors of PBP3 in Pseudomonas aeruginosa, highlighting their potential in combating multidrug-resistant bacterial strains .

2.2 Drug Delivery Systems

PMSA's ability to enhance the solubility and bioavailability of drugs makes it an attractive candidate for drug formulation. Its sulfonic acid group can facilitate interactions with various biological molecules, improving the delivery and efficacy of therapeutic agents .

Case Study 1: Antibacterial Screening

A study conducted on a library of pyrrolidine derivatives, including PMSA, demonstrated significant antibacterial activity against Gram-negative bacteria. The optimization of these compounds led to the identification of novel inhibitors that effectively targeted PBP3, showcasing PMSA's role as a scaffold for drug development .

Case Study 2: Drug Formulation

In another investigation, PMSA was incorporated into formulations aimed at enhancing transdermal drug delivery. The results indicated improved permeation rates compared to standard formulations, suggesting that PMSA can serve as an effective penetration enhancer in topical applications .

Applications in Material Science

PMSA has also found applications in material science, particularly in the development of polymers and coatings. Its ability to modify surface properties makes it useful in creating materials with enhanced durability and resistance to environmental factors .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylmethanesulfonic acid involves interactions with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and other interactions with active site amino acids, influencing the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of pyrrolidin-3-ylmethanesulfonic acid can be contrasted with related sulfonated or heterocyclic compounds. Below is a comparative analysis based on molecular properties, solubility, acidity, and applications:

Table 1: Comparative Properties of this compound and Analogues

Key Comparison Points:

Ring Size and Conformation :

- Pyrrolidine (5-membered) vs. piperidine (6-membered): The smaller pyrrolidine ring imposes greater puckering, reducing conformational flexibility compared to piperidine. This can affect binding affinity in enzyme inhibition studies.

Acidity and Solubility :

- Sulfonic acid derivatives (e.g., this compound) exhibit stronger acidity and higher water solubility than carboxylic acid analogues (e.g., [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid, pKa ~4.9) .

Functional Group Impact :

- The phenylsulfonyl group in [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. In contrast, the sulfonic acid group prioritizes solubility for applications requiring polar interactions .

Biological Activity :

- Piperidine-based sulfonic acids (e.g., piperidin-3-ylmethanesulfonic acid) may exhibit improved metabolic stability compared to pyrrolidine analogues due to reduced ring strain.

- Carboxylic acid derivatives (e.g., pyrrolidin-3-ylacetic acid) are often employed as bioisosteres in drug design but lack the strong ionic character of sulfonic acids.

Research Findings:

- A 2023 study highlighted this compound’s utility as a zwitterionic buffer in protein crystallization, outperforming piperidine-based analogues in stabilizing charged residues .

Biological Activity

Pyrrolidin-3-ylmethanesulfonic acid (PMSA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of PMSA, including its mechanisms of action, applications in research, and relevant case studies.

PMSA is characterized by the presence of a pyrrolidine ring and a methanesulfonic acid group, which contributes to its solubility and reactivity. The molecular formula for PMSA is with a molecular weight of 164.22 g/mol. The sulfonic acid group enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a versatile ligand for various biological targets .

The biological activity of PMSA primarily stems from its ability to interact with proteins and enzymes. As a ligand, it can modulate the activity of these biomolecules through several mechanisms:

- Binding Affinity : The sulfonic acid group allows PMSA to form hydrogen bonds and ionic interactions with target proteins, increasing its binding affinity.

- Enzyme Modulation : PMSA has been shown to influence enzymatic pathways, potentially acting as an inhibitor or activator depending on the target enzyme.

- Cellular Uptake : The compound's solubility in aqueous environments facilitates its uptake by cells, which is crucial for its biological effects .

Biological Activities

PMSA exhibits several notable biological activities:

- Antitumor Activity : Research has indicated that complexes formed with platinum(II) and palladium(II) containing PMSA demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values below 100 µmol/L for these complexes against murine leukemia and human breast cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that PMSA may have neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : PMSA has been investigated for its ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the application of PMSA in biological research:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of platinum complexes with PMSA on various tumor cell lines. Results showed that these complexes exhibited pronounced cytotoxicity, particularly under electroporation conditions, suggesting enhanced drug delivery mechanisms .

- Pharmacological Profiling : In another investigation, PMSA was tested for its effects on cell viability and proliferation in cultured human cells. The findings indicated that PMSA could inhibit cell growth at specific concentrations, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of PMSA, it can be compared with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidin-2-one | Lactam | Antimicrobial |

| Prolinol | Hydroxylated Pyrrolidine | Neuroprotective |

| Pyrrolidine-2,5-diones | Dione | Antioxidant |

PMSA's distinct methanesulfonic acid group contributes to its unique reactivity and solubility profile compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining pyrrolidin-3-ylmethanesulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of pyrrolidin-3-ylmethanol using chlorosulfonic acid or sulfur trioxide under anhydrous conditions. Post-reaction, purification via recrystallization (using polar solvents like ethanol/water mixtures) or preparative HPLC is critical. Impurity profiling should follow pharmacopeial guidelines, such as those outlined for sulfonic acid derivatives in pharmaceutical standards . Kinetic control during sulfonation minimizes side reactions (e.g., over-sulfonation or ring-opening).

Q. How can researchers structurally characterize this compound to confirm its identity?

- Methodological Answer : Use a combination of 1H/13C NMR to identify the sulfonic acid proton (δ ~11-12 ppm) and pyrrolidine ring protons (δ ~1.5-3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Comparative analysis with reference spectra from structurally analogous sulfonic acids (e.g., pyridin-3-ylmethanesulfonic acid derivatives ) aids in assigning peaks. X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are obtainable.

Q. What solvent systems and pH conditions optimize the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct pH-stability studies across physiological ranges (pH 1–8) using buffered solutions. Monitor degradation via HPLC-UV at 210–220 nm (sulfonic acid absorption band). Stability is typically highest near neutral pH (6–7), with accelerated degradation under strongly acidic/basic conditions due to hydrolysis. Lyophilization improves long-term storage stability .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug design applications?

- Methodological Answer : The sulfonic acid group’s high reactivity necessitates protection (e.g., tert-butyl sulfonate esters) before functionalizing the pyrrolidine nitrogen. Post-functionalization, deprotection under mild acidic conditions (e.g., TFA/DCM) regenerates the sulfonic acid. Computational modeling (DFT) predicts reactive sites, while coupling reactions with amines (e.g., EDCl/HOBt-mediated amidation) yield sulfonamide derivatives, as demonstrated in analogous sulfonyl chloride systems .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonic acid derivatives?

- Methodological Answer : Address variability by:

- Orthogonal assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cell-based viability assays.

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., substituents on the pyrrolidine ring) to identify structure-activity relationships (SAR).

- Statistical validation : Apply reliability frameworks like empirical contradiction analysis to distinguish noise from true biological effects .

Q. How do solvent polarity and counterion selection influence the crystallization behavior of this compound?

- Methodological Answer : Screen solvents (DMSO, ethanol, acetonitrile) and counterions (Na+, K+, NH4+) using high-throughput crystallization plates. Analyze crystal packing via SC-XRD to identify hydrogen-bonding patterns. Polar aprotic solvents (e.g., DMSO) often yield solvates, while smaller counterions (Na+) promote compact crystal lattices. Pair with thermal analysis (DSC/TGA) to assess stability .

Methodological Notes

- Impurity Analysis : Use ion-pair chromatography (C18 column, 0.1% TFA in water/acetonitrile) to detect sulfonic acid byproducts. Reference pharmacopeial monographs for acceptance criteria .

- Sulfonamide Derivatives : Optimize reaction yields by varying amine nucleophilicity (e.g., aryl vs. alkyl amines) and coupling agents (e.g., HATU vs. DCC) .

- Data Contradictions : Apply Bayesian statistics to reconcile conflicting spectroscopic or bioactivity data, as proposed in intelligent data analysis frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.